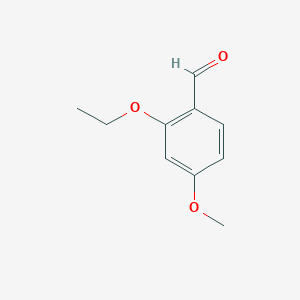

2-Ethoxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVANUCHWRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343782 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42924-37-8 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-methoxybenzaldehyde (CAS No. 42924-37-8), a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic protocols, chemical reactivity, and spectroscopic characterization. Furthermore, it explores its current and potential applications, particularly as a versatile building block in the synthesis of complex organic molecules and pharmacologically active agents. The guide emphasizes the rationale behind experimental choices and provides actionable protocols to facilitate its use in a laboratory setting.

Introduction and Chemical Identity

This compound is a disubstituted benzaldehyde derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring an aldehyde functional group ortho to an ethoxy group and para to a methoxy group, provides a unique platform for chemical modification. These functional groups not only influence the molecule's reactivity but also serve as handles for constructing more complex molecular architectures.[1] Its utility spans various industries, from the synthesis of pharmaceutical agents to the formulation of fragrances and flavors.[1][2] This guide aims to serve as a detailed resource, consolidating critical technical information to support its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42924-37-8 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Data not consistently available; related compounds are often powders or crystals. | |

| Boiling Point | ~310.8 °C (estimated) | [4] |

| Flash Point | ~132.7 °C (estimated) | [4] |

| SMILES | CCOc1cc(OC)ccc1C=O | [3] |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Signature |

| ¹H NMR | Signals corresponding to aldehyde proton (~9.8-10.0 ppm), aromatic protons (~6.5-7.8 ppm), ethoxy group (-O-CH₂-CH₃, quartet and triplet), and methoxy group (-OCH₃, singlet). |

| ¹³C NMR | Resonances for carbonyl carbon (~190 ppm), aromatic carbons (including ipso-carbons attached to oxygen), and aliphatic carbons of the ethoxy and methoxy groups. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretch of the aldehyde (~1670-1690 cm⁻¹), C-H stretch of the aldehyde (~2720, 2820 cm⁻¹), and aromatic C-O-C stretches (~1200-1250 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (180.20 m/z). |

Synthesis and Purification

The most common and reliable method for synthesizing this compound is through the Williamson ether synthesis, which involves the ethylation of the corresponding phenolic precursor. This Sₙ2 reaction is widely used for its robustness and high yields.[5]

General Reaction Scheme

The synthesis typically starts from 2-hydroxy-4-methoxybenzaldehyde, which is deprotonated by a mild base to form a nucleophilic phenoxide. This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the desired ether product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for Williamson ether synthesis on substituted salicylaldehydes.[5]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl Ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of the starting aldehyde). The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, leaving the carbonate anion more available to deprotonate the phenol, without interfering with the subsequent nucleophilic attack.

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the ethylating agent (ethyl iodide) dropwise to the mixture. Ethyl iodide is chosen for its high reactivity as iodide is an excellent leaving group.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer three times with diethyl ether.[5] The organic product is more soluble in the ether layer.

-

Washing: Combine the organic layers and wash twice with brine. This removes residual water and DMF from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5]

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to obtain the pure this compound.[5]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its aldehyde group and the electron-rich aromatic ring.

Key Chemical Reactions

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (2-ethoxy-4-methoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (2-ethoxy-4-methoxybenzyl alcohol) with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy and methoxy groups activates the benzene ring, making it susceptible to further electrophilic substitution reactions.[1] This allows for the introduction of other functional groups to build molecular complexity.

Caption: Role as a central building block in chemical synthesis.

Applications in Drug Development and Research

This compound serves as a critical intermediate in the synthesis of more complex organic compounds and is being explored for its pharmaceutical potential.[1]

-

Pharmaceutical Intermediate: Its structure is a valuable scaffold in medicinal chemistry. Benzaldehyde derivatives are known to be precursors for a wide array of molecules with therapeutic potential, including anticancer and anti-inflammatory agents.[5] The specific substitution pattern of this compound can be leveraged to synthesize targeted drug candidates.

-

Potential Biological Activity: Research into structurally similar compounds suggests that this compound may possess inherent biological properties. Studies have indicated potential antimicrobial and antioxidant effects for related benzaldehydes.[1] The antioxidant activity is particularly relevant in combating oxidative stress, which is implicated in numerous diseases.[1] Its anti-inflammatory properties have also been a subject of investigation.[1] The mechanism of antimicrobial action may involve the disruption of bacterial cell membranes.[1]

-

Fragrance and Flavor Industry: Beyond pharmaceuticals, this compound is utilized for its aromatic properties in the fragrance and flavor industry, contributing to scents and flavors in consumer products.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. The following information is based on safety data for structurally similar compounds.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[6][7][8] Harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6][7][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid breathing dust, fumes, or vapors.[6][7] Wash hands thoroughly after handling.[6][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[6][10]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6][10]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate with significant utility in both academic research and industrial applications. Its well-defined synthesis, versatile reactivity, and potential biological activities make it a compound of interest for organic chemists, drug discovery scientists, and formulation experts. This guide provides the foundational knowledge required to safely handle, synthesize, and apply this compound, paving the way for its use in the development of novel molecules and materials.

References

- This compound | 42924-37-8. (n.d.). Appchem.

- This compound. (n.d.). Luminix Health.

- 4-Ethoxy-3-methoxybenzaldehyde | 120-25-2. (n.d.). LookChem.

- This compound, 10 g, CAS No. 42924-37-8. (n.d.). Carl ROTH.

- Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. (n.d.). Bio-Active.

- 2-Ethoxy-4-hydroxybenzaldehyde. (n.d.). PubChem.

- 2-Methoxybenzaldehyde. (n.d.). Good Scents Company.

- Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database.

- Synthesis of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com.

- Rathi, M. S., et al. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2018). Google Patents.

- Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. appchemical.com [appchemical.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. fishersci.com [fishersci.com]

- 10. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

IUPAC name for 2-ethoxy-4-methoxybenzaldehyde

An In-Depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted benzaldehyde derivative with significant potential as a versatile intermediate in organic synthesis. The document delves into its fundamental physicochemical properties, outlines a robust and validated synthetic protocol via Williamson ether synthesis, and details the necessary spectroscopic methods for structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating framework for its synthesis and characterization. We will explore its applications in the fragrance and pharmaceutical sectors, supported by authoritative references to underscore its emerging importance.

Nomenclature and Physicochemical Properties

This compound is an aromatic aldehyde characterized by an ethoxy group (-OCH₂CH₃) at the C2 position and a methoxy group (-OCH₃) at the C4 position of the benzene ring.[1] This substitution pattern imparts specific reactivity and physical characteristics to the molecule. The IUPAC name for this compound is This compound .[1][2]

Chemical Structure

The structural representation provides a clear visualization of the functional group arrangement on the benzaldehyde scaffold.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, essential for experimental design and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 42924-37-8 | Benchchem[1] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[2] |

| Molecular Weight | 180.20 g/mol | Sigma-Aldrich[3] |

| InChIKey | QXAVANUCHWRYFF-UHFFFAOYSA-N | Benchchem[1] |

| Appearance | Data not consistently available; related compounds are crystalline solids. | N/A |

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is most effectively and reliably achieved via a two-step process. This involves the initial formylation of a suitable precursor followed by a classic Williamson ether synthesis. This approach is chosen for its high efficiency, use of readily available starting materials, and predictable outcomes.

Retrosynthetic Analysis & Workflow

Our strategy involves the ethylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. This precursor is commercially available or can be synthesized from 3-methoxyphenol. The Williamson ether synthesis is selected for the ethylation step due to its robustness and high yield for forming aryl ethers from phenoxides.[4]

Caption: Experimental workflow for the synthesis and characterization of 2-ethoxybenzaldehyde derivatives.[4]

Detailed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the conversion of 2-hydroxy-4-methoxybenzaldehyde to the target compound. Every step is designed to ensure reaction completion, minimize side products, and facilitate purification.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) [CAS: 673-22-3]

-

Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)

-

Ethyl Iodide (C₂H₅I) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl Ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

-

Rationale: A dry flask is critical to prevent the hydrolysis of the ethylating agent and to ensure the anhydrous conditions required for the base to be effective.

-

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Subsequently, add anhydrous DMF (approx. 10 mL per gram of the starting phenol).

-

Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.[4] DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering.

-

-

Formation of Phenoxide: Stir the mixture at room temperature for 15-20 minutes.

-

Rationale: This allows sufficient time for the base to deprotonate the phenol, forming the potassium phenoxide salt in situ, which is the active nucleophile for the subsequent step.

-

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the suspension using an addition funnel.

-

Rationale: Dropwise addition helps to control any potential exotherm. A slight excess of the ethylating agent ensures the reaction goes to completion. Ethyl iodide is chosen for its high reactivity as an electrophile in Sₙ2 reactions.[4]

-

-

Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the reaction rate. The 12-16 hour timeframe is typically sufficient for complete conversion. TLC is a crucial self-validating step to confirm the consumption of the starting material before proceeding to workup.

-

-

Workup and Extraction: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Rationale: The water quench dissolves the inorganic salts (K₂CO₃, KI). Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.

-

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a neutral drying agent that efficiently removes any remaining water.[4]

-

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Rationale: Column chromatography is the standard and most effective method for separating the desired product from any unreacted ethyl iodide and minor side products, yielding the pure this compound.[4]

-

Spectroscopic Characterization and Validation

Confirmation of the synthesized product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for validation.

Caption: Mechanism of the key Sₙ2 ethylation step.

Summary of Key Spectral Data

The following table outlines the expected signals from primary analytical techniques.

| Technique | Key Signals | Interpretation |

| ¹H NMR | δ ~9.8 (s, 1H), δ ~7.5-6.5 (m, 3H), δ ~4.1 (q, 2H), δ ~3.8 (s, 3H), δ ~1.4 (t, 3H) | Aldehyde proton (CHO), aromatic protons, ethoxy methylene (-OCH₂-), methoxy protons (-OCH₃), ethoxy methyl (-CH₃)[1] |

| IR (cm⁻¹) | ~2850-2750, ~1680, ~1600, ~1250 | C-H stretch of aldehyde, C=O stretch of aldehyde, C=C aromatic stretch, C-O ether stretch[1] |

| Mass Spec. | Molecular Ion Peak (M⁺) at m/z = 180.20 | Corresponds to the calculated molecular weight of C₁₀H₁₂O₃.[1] |

Applications and Future Directions

This compound serves as a crucial intermediate in the synthesis of more complex organic compounds.[1] Its functional groups—aldehyde, ethoxy, and methoxy—provide multiple reaction sites for further chemical transformations.

-

Pharmaceutical Development: The benzaldehyde scaffold is present in numerous biologically active molecules. This compound is being explored for its potential in developing new pharmaceutical agents, with research suggesting that related structures possess antimicrobial and antioxidant properties.[1] The mechanism of action for similar compounds may involve the disruption of bacterial cell membranes or the inhibition of key cellular enzymes.[1]

-

Fragrance and Flavor Industry: Like many substituted benzaldehydes, this compound is utilized for its aromatic properties in the formulation of fragrances and flavors for consumer products.[1]

-

Material Science: Its structure can be incorporated into larger macrocyclic compounds, which have applications in materials science and host-guest chemistry.[1]

Future research should focus on fully elucidating the biological activity profile of this compound and its derivatives, potentially leading to the development of novel therapeutics.

Conclusion

This guide has established that this compound is a valuable synthetic intermediate. We have provided a detailed, scientifically-grounded protocol for its synthesis via Williamson ether synthesis, a method chosen for its reliability and efficiency. The outlined characterization data provides a clear framework for validating the final product's identity and purity. The diverse potential applications in pharmaceuticals and fragrances underscore the importance of this compound for professionals in chemical research and drug development.

References

- Gattermann Koch Reaction Mechanism. BYJU'S. [Link]

- Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]

- Gattermann Koch Reaction Detailed Explanation with Applic

- Gattermann Koch Reaction: Mechanism, Application, Limit

- 2-Ethoxy-4-anisaldehyde | C10H12O3 | CID 592158. PubChem. [Link]

- Gattermann Koch reaction and detail mechanism || prepar

- Method for preparing o-vanillin.

- Method for synthesizing o-vanillin through utilizing 5-aldehyde vanillin.

- Method for preparing o-vanillin.

- Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. LookChem. [Link]

- ortho-Vanillin. Wikipedia. [Link]

- 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]

- 2-Hydroxy-4-methoxybenzaldehyde. NMPPDB. [Link]

- 2-Methoxybenzaldehyde. Wikipedia. [Link]

- 2-Ethoxy-4-hydroxybenzaldehyde | C9H10O3 | CID 21953644. PubChem. [Link]

- (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

- Schematic representation of the 2-methoxy, 4-methoxy, and...

- 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. [Link]

- Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

- Benzaldehyde, 2-hydroxy-4-methoxy-. the NIST WebBook. [Link]

- Benzaldehyde, 4-ethoxy-. the NIST WebBook. [Link]

- 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 2-Ethoxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, detail methods for its structural characterization, and discuss its applications as a pivotal intermediate in the development of complex organic molecules and potential therapeutic agents.

Core Physicochemical Properties

This compound, also known as 2-Ethoxy-4-anisaldehyde, is a disubstituted benzaldehyde derivative. Its chemical identity is defined by an aldehyde functional group, with ethoxy and methoxy substituents at positions 2 and 4 of the benzene ring, respectively. This substitution pattern imparts specific reactivity and physical characteristics that are crucial for its application in further synthetic transformations.

The core quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 42924-37-8 | [2] |

| Boiling Point | 310.80 °C (Predicted) | [1] |

| Flash Point | 132.70 °C (Predicted) | [1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)OC)C=O | [2] |

| InChIKey | QXAVANUCHWRYFF-UHFFFAOYSA-N | [2] |

Synthesis via Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic Sₙ2 reaction is a reliable and widely adopted method for forming ethers. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting material, 2-hydroxy-4-methoxybenzaldehyde. The phenolic hydroxyl group of the starting material is sufficiently acidic to be deprotonated by a mild base, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide from an ethylating agent to yield the target ether.

The selection of a polar aprotic solvent like dimethylformamide (DMF) is critical; it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the phenoxide anion, thereby maximizing the nucleophilicity of the anion and promoting a high reaction rate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related ethoxybenzaldehyde derivatives.[4]

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl Iodide (EtI) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl Ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of the starting aldehyde).

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Role as an intermediate for PTP1B inhibitors.

Conclusion

This compound is a compound of significant practical importance for research and development professionals. Its well-defined physicochemical properties and accessible synthesis via robust methods like the Williamson ether synthesis make it a reliable starting material. The true power of this molecule is realized in its application as a versatile synthetic intermediate, enabling the construction of complex molecular architectures with potential therapeutic value, most notably in the pursuit of novel treatments for metabolic diseases like type 2 diabetes. A thorough understanding of its synthesis and characterization is fundamental to leveraging its full potential in the laboratory.

References

- 2-Ethoxy-4-anisaldehyde | C10H12O3 | CID 592158. (n.d.). PubChem.

- 2-Ethoxy-4-hydroxybenzaldehyde | C9H10O3 | CID 21953644. (n.d.). PubChem.

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database.

- Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. (n.d.).

- Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed.

Sources

The Multifaceted Biological Activities of 2-Ethoxy-4-methoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, derivatives of 2-Ethoxy-4-methoxybenzaldehyde are emerging as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details experimental protocols, and elucidates key signaling pathways to facilitate further investigation and application in the pharmaceutical sciences.

Introduction: The this compound Core Structure

The this compound molecule is characterized by a benzaldehyde core with an ethoxy group at the C2 position and a methoxy group at the C4 position.[1] This specific substitution pattern imparts unique electronic and steric properties that influence its chemical reactivity and biological interactions. The aldehyde functional group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and hydrazones. These modifications can significantly enhance the therapeutic potential of the parent molecule.

The strategic placement of the ethoxy and methoxy groups can influence the molecule's lipophilicity and its ability to interact with biological targets. Research into structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has laid a foundation for understanding the potential biological activities of this class of molecules, which range from disrupting microbial cell membranes to modulating key signaling pathways in cancer and inflammation.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The Williamson ether synthesis is a common and efficient method for introducing the ethoxy group.

General Synthesis Workflow

A typical synthetic workflow for creating derivatives of this compound involves a multi-step process that begins with a readily available starting material, such as 2-hydroxy-4-methoxybenzaldehyde. This is followed by the introduction of the ethoxy group and subsequent derivatization of the aldehyde.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

-

2-hydroxy-4-methoxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Anticancer Activity

Derivatives of substituted benzaldehydes have shown significant promise as anticancer agents. Studies on closely related benzyloxybenzaldehyde derivatives have demonstrated their ability to induce apoptosis and arrest the cell cycle in cancer cells.[3]

Mechanism of Action

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. For some benzyloxybenzaldehyde derivatives, the mechanism involves the induction of apoptosis through the loss of mitochondrial membrane potential and the arrest of the cell cycle at the G2/M phase.[3] Furthermore, related Schiff base derivatives have been shown to induce apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] Benzaldehyde itself has been found to suppress epithelial-mesenchymal plasticity and overcome treatment resistance by targeting the interaction of 14-3-3ζ with phosphorylated histone H3.[5]

Caption: Proposed anticancer mechanism of action for benzaldehyde derivatives.

Quantitative Data

While specific IC₅₀ values for a wide range of this compound derivatives are still being extensively researched, data from structurally similar compounds provide valuable insights into their potential potency.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzyloxybenzaldehydes | HL-60 | 1-10 | [3] |

| 4-methoxy hydrazones | K-562 | 0.04 | [6] |

| 4-methoxy hydrazones | SaOS-2 | 2 | [6] |

| Synthetic Benzaldehydes | MDA-MB231 | 35.40 ± 4.2 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the MTT incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated promising antibacterial and antifungal activities.[8]

Mechanism of Action

The primary mechanism of antimicrobial action for many benzaldehyde derivatives is believed to be the disruption of the microbial cell membrane.[2] This leads to increased membrane permeability, leakage of intracellular components such as nucleic acids and proteins, and ultimately, cell death.[9][10][11][12][13] For some derivatives, particularly those of the closely related 2-hydroxy-4-methoxybenzaldehyde, this can also involve the induction of lipid peroxidation and osmotic stress.[11][12] The formation of Schiff bases and their subsequent chelation with metal ions can enhance this activity.[8]

Caption: Proposed antimicrobial mechanism of action for benzaldehyde derivatives.

Quantitative Data

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [13][14] |

| 2-Hydroxy-4-methoxybenzaldehyde | Proteus mirabilis | 200 | [14] |

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 | [11][12] |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | 250 (MBIC) | [15] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][16][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)

-

Sterile Petri dishes

-

Test compound solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the surface of the agar with a standardized microbial suspension.

-

Using a sterile cork borer, create wells of a uniform diameter in the agar.

-

Add a fixed volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key area of research. Benzaldehyde derivatives have shown potential in modulating inflammatory responses.

Mechanism of Action

The anti-inflammatory effects of benzaldehyde derivatives are often linked to their ability to suppress key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[3][6][7][18] These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[7][19][20] By inhibiting the activation of these pathways, these compounds can reduce the production of these inflammatory molecules. For some derivatives, the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, also plays a role.[19][20]

Caption: Proposed anti-inflammatory mechanism of action for benzaldehyde derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[18][21][22][23]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the amount of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish robust structure-activity relationships. Elucidating the precise molecular targets and detailed mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling and in vivo studies will further accelerate the translation of these promising molecules into effective therapies for a range of human diseases.

References

- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2017). Molecules, 22(9), 1487. [Link]

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109.

- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

- Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis, 7(5), 275-281. [Link]

- Synthesis, Spectral Characterization and Antibacterial Activity of Metal Complexes of 2-Methoxy benzaldehyde isonicotinoylhydrazone. (2015). International Journal of Science and Research, 4(11), 1629-1632.

- Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. (2022). Global Journal of Pure and Applied Chemistry Research, 10(1), 1-10.

- Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (2019). Oncology Letters, 18(5), 5187–5194. [Link]

- 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15. [Link]

- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7). [Link]

- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF. (2023). ResearchGate.

- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics. [Link]

- Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011). Archives of Pharmacal Research, 34(12), 2119–2126. [Link]

- Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. (2003). Journal of Agricultural and Food Chemistry, 51(21), 6124–6129. [Link]

- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2017). Journal of Chemistry, 2017. [Link]

- 2-Hydroxy-4-methoxybenzaldehyde from Hemidesmus indicus is antagonistic to Staphylococcus epidermidis biofilm formation. (2020). Biofouling, 36(5), 549–563. [Link]

- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). International Journal of Molecular Sciences, 23(21), 13329. [Link]

- Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4 - ResearchGate. (n.d.). ResearchGate.

- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2017). Food Technology and Biotechnology, 55(3), 398–407. [Link]

- Inhibition of NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). PLOS ONE, 10(7), e0134325. [Link]

- Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. (2009). International Journal of Molecular Medicine, 23(1), 97–103.

- Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (2001).

- Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. - ResearchGate. (n.d.). ResearchGate.

- 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15. [Link]

- Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. (2014). Marine Drugs, 12(10), 5175–5192. [Link]

- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer. [Link]

- 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15. [Link]

- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014). Marine Drugs, 12(10), 5175–5192. [Link]

- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains [frontiersin.org]

- 12. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. hereditybio.in [hereditybio.in]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

photophysical properties of compounds from 2-ethoxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the Photophysical Properties of Compounds Derived from 2-Ethoxy-4-Methoxybenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Unveiling the Luminescent Potential of this compound Derivatives

In the vast landscape of molecular design, the benzaldehyde scaffold serves as a cornerstone for creating novel functional materials. While significant attention has been devoted to derivatives of vanillin and its isomer, 2-hydroxy-4-methoxybenzaldehyde, the closely related this compound remains a less explored, yet promising, precursor for developing compounds with intriguing photophysical properties.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and photophysical evaluation of compounds derived from this versatile building block.

Our exploration will primarily focus on Schiff bases, a class of compounds readily synthesized from this compound, which are known for their diverse applications, including as fluorescent probes and in materials science.[4][5] Given the limited direct literature on the ethoxy variant, we will draw parallels and establish a comparative framework with the well-documented photophysical behaviors of its methoxy and hydroxy analogues to provide a robust and insightful guide. This approach is grounded in the understanding that subtle structural modifications, such as the ethyl versus methyl ether, can significantly influence molecular packing and electronic properties, thereby tuning the photophysical outcomes.[6][7]

This document is structured to not only present established protocols but to also elucidate the underlying scientific principles, thereby empowering researchers to make informed decisions in their experimental designs. We will delve into the synthesis, the experimental characterization of light-matter interactions, and the computational methodologies that provide a deeper understanding of the observed phenomena.

Part 1: Synthesis and Structural Elucidation of Schiff Base Derivatives

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or azomethine) is a fundamental transformation in organic chemistry.[5] For derivatives of this compound, this reaction provides a straightforward entry into a vast chemical space with tunable electronic and steric properties, which are critical determinants of their photophysical behavior.

Rationale for Experimental Design

The choice of solvent and catalyst (if any) is crucial for achieving high yields and purity. Alcohols like ethanol or methanol are commonly employed as they are good solvents for both the aldehyde and the amine, and their boiling points are suitable for reflux conditions, which provide the necessary activation energy for the reaction to proceed to completion. While the reaction can proceed without a catalyst, a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction rate.

Experimental Protocol: General Synthesis of Schiff Bases via Reflux Condensation

This protocol describes a general and widely applicable method for synthesizing Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Selected primary amine (e.g., aniline, 4-aminobenzoic acid)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol (approximately 20-30 mL).

-

In a separate beaker, dissolve 10 mmol of this compound in 20 mL of the same solvent.

-

-

Reaction Setup:

-

Add the this compound solution to the solution of the primary amine in the round-bottom flask.

-

If desired, add a few drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

-

-

Reflux:

-

Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

In many cases, the Schiff base product will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2]

-

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of Schiff bases from this compound.

Part 2: A Deep Dive into Photophysical Properties

The interaction of light with the synthesized compounds is the cornerstone of their application as fluorescent probes or photoactive materials. A thorough characterization of their photophysical properties is therefore essential. This involves understanding their absorption of light (UV-Vis spectroscopy) and their subsequent emission of light (fluorescence spectroscopy).

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

For Schiff bases derived from this compound, we can anticipate two main absorption bands:

-

π → π* transitions: Occurring at shorter wavelengths (higher energy), these transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings.

-

n → π* transitions: Occurring at longer wavelengths (lower energy), these transitions involve the excitation of non-bonding electrons (from the nitrogen of the azomethine group) to antibonding π* orbitals. These are often less intense than π → π* transitions.

The position of the ethoxy and methoxy groups on the benzaldehyde ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde due to their electron-donating nature, which extends the π-conjugation.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Key parameters that characterize the fluorescence of a compound include:

-

Emission Wavelength (λ_em): The wavelength at which the maximum fluorescence intensity is observed.

-

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

-

Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of these Schiff bases are highly sensitive to their molecular structure and their environment. For instance, the presence of electron-donating or electron-withdrawing groups on the amine part of the molecule can significantly tune the emission wavelength and quantum yield.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or fluorescence emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum.

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a blue shift will be observed in more polar solvents.

Studying the solvatochromism of these compounds provides valuable insights into the nature of their excited states and their potential as environmental sensors.

Theoretical Calculations: Bridging Experiment and Theory

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for understanding the electronic structure and photophysical properties of molecules.[7][8]

-

DFT: Used to optimize the ground-state geometry of the molecule and to calculate properties such as orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap can provide a qualitative prediction of the absorption wavelength.

-

TD-DFT: Used to calculate the excited-state properties, including the energies of electronic transitions, which correspond to the absorption wavelengths. This allows for a direct comparison with experimental UV-Vis spectra and aids in the assignment of the observed absorption bands.

By combining experimental measurements with theoretical calculations, a more complete picture of the photophysical behavior of these compounds can be obtained.

Part 3: Standardized Protocols for Photophysical Characterization

To ensure reproducibility and comparability of data, standardized experimental protocols are essential.

Protocol for UV-Vis Absorption Spectroscopy

Materials:

-

Synthesized Schiff base

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the Schiff base of a known concentration (e.g., 1 mM) in a suitable solvent.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration range for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline (autozero).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

Protocol for Fluorescence Spectroscopy

Materials:

-

Synthesized Schiff base

-

Spectroscopic grade solvents

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Schiff base in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation and Emission Spectra:

-

To record the emission spectrum, set the excitation wavelength (usually at the λ_max from the UV-Vis spectrum) and scan a range of emission wavelengths.

-

To record the excitation spectrum, set the emission wavelength (at the maximum of the emission band) and scan a range of excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a reference standard of known quantum yield.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and calculate the Stokes shift.

Visualization of the Photophysical Characterization Workflow

Caption: General workflow for the photophysical characterization of synthesized compounds.

Part 4: Data Summary and Concluding Remarks

To facilitate the comparison of photophysical properties, it is crucial to present the data in a clear and structured manner.

Illustrative Data Table

| Compound ID | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φ_F |

| Schiff Base 1 | Ethanol | 350 | 25,000 | 450 | 100 | 0.15 |

| Schiff Base 1 | Cyclohexane | 340 | 24,500 | 420 | 80 | 0.25 |

| Schiff Base 2 | Ethanol | 365 | 30,000 | 500 | 135 | 0.05 |

| Schiff Base 2 | Acetonitrile | 360 | 29,000 | 485 | 125 | 0.08 |

Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results.

Conclusion and Future Outlook

The derivatives of this compound represent a promising, yet underexplored, class of compounds for the development of novel fluorescent materials. The synthetic accessibility of Schiff bases, coupled with the potential for fine-tuning their photophysical properties through judicious selection of amine precursors and solvent environments, makes them attractive targets for further research.

This guide has provided a comprehensive framework for the synthesis and detailed photophysical characterization of these compounds. By integrating robust experimental protocols with theoretical calculations, researchers can gain a deep understanding of the structure-property relationships that govern their light-emitting behavior. Future work in this area could focus on expanding the library of derivatives, exploring their applications in bioimaging,[4] sensing, and as components in organic light-emitting diodes (OLEDs). The systematic approach outlined herein will be instrumental in unlocking the full potential of this versatile molecular scaffold.

References

- Vertex AI Search. (n.d.). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PubMed Central.

- New Journal of Chemistry (RSC Publishing). (n.d.). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging.

- MDPI. (n.d.). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.

- PMC - NIH. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.

- ResearchGate. (n.d.). Schematic representation of the 2-methoxy, 4-methoxy, and...

- INIS-IAEA. (n.d.). Synthesis and two-photon optical characterization of D-π-D type Schiff bases.

- ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

- PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde.

- ResearchGate. (2025, August 6). (PDF) CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS.

- ResearchGate. (2016, June 16). (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.

- Thermo Scientific Chemicals. (n.d.). 2-Fluoro-4-methoxybenzaldehyde, 97% 25 g | Buy Online.

- Chem-Impex. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.

- ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations.

- MDPI. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.

- PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde.

- bioRxiv. (2021, September 14). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

solubility of 2-Ethoxy-4-methoxybenzaldehyde in common solvents

An In-depth Technical Guide to the Solubility of 2-Ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 42924-37-8), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] By examining its physicochemical properties and the underlying principles of solute-solvent interactions, this document offers a predictive framework and actionable experimental protocols for its application in research and development. We will explore both qualitative and quantitative solubility across a spectrum of common laboratory solvents, detailing methodologies that ensure accuracy and reproducibility. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in various chemical processes, from reaction design to purification and formulation.

Introduction: Understanding the Molecule

This compound is a disubstituted benzaldehyde derivative featuring an ethoxy group at the C2 position and a methoxy group at the C4 position.[1] The presence of the aldehyde functional group, along with two ether linkages, defines its chemical reactivity and physical behavior. The aldehyde group is a key site for nucleophilic addition and oxidation reactions, making it a valuable precursor for more complex molecules.[1] The ether groups, particularly the methoxy and ethoxy substituents on the aromatic ring, significantly influence the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility profile.

An accurate understanding of a compound's solubility is a cornerstone of chemical process development. It governs critical parameters such as reaction kinetics, choice of purification methods like recrystallization, and the feasibility of formulation for final applications. This guide provides the necessary data and theoretical grounding to make informed decisions when working with this compound.

Molecular Structure

The arrangement of functional groups is pivotal to understanding its interactions with solvents.

Caption: Chemical structure of this compound.

Physicochemical Properties

A compound's intrinsic properties are the primary determinants of its solubility. The following table summarizes the key physicochemical data for this compound and its closely related isomers, which are often used in similar applications.

| Property | Value for this compound | Value for Isomers / Related Compounds | Source(s) |

| CAS Number | 42924-37-8 | 120-25-2 (4-Ethoxy-3-methoxy) 1131-52-8 (3-Ethoxy-4-methoxy) | [2],[3],[4] |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | [1],[2] |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | [1],[2] |

| Appearance | Solid (predicted) | Yellow/Fine Crystalline Powder (4-Ethoxy-3-methoxy) White to tan powder or chunks (3-Ethoxy-4-methoxy) | [3],[4] |

| Melting Point | Not available | 50-53 °C (4-Ethoxy-3-methoxy) 51-53 °C (3-Ethoxy-4-methoxy) | [3],[4],[5] |

| Boiling Point | Not available | 168 °C (4-Ethoxy-3-methoxy) 155 °C at 10 mmHg (3-Ethoxy-4-methoxy) | [3],[4] |

| Water Solubility | 1.9 mg/mL (Experimental) 2.1 mg/mL (Predicted) | "Slightly soluble" (4-Ethoxy-3-methoxy) | [1],[3] |

| logP (Octanol/Water) | 1.78 (Experimental) 1.85 (Predicted) | Not available | [1] |

The experimental logP value of 1.78 indicates that this compound is moderately lipophilic.[1] This suggests a preference for organic, nonpolar environments over aqueous media, which is consistent with its limited experimental water solubility of 1.9 mg/mL.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the substances involved.[6][7]

-

Polarity: The this compound molecule possesses both polar and nonpolar characteristics. The aldehyde group (-CHO) and the two ether linkages (-O-) are polar due to the electronegativity of the oxygen atoms. These groups can act as hydrogen bond acceptors. The benzene ring and the ethyl/methyl hydrocarbon portions are nonpolar. This amphiphilic nature dictates its solubility behavior across different solvent classes.

-

Hydrogen Bonding: The molecule lacks a hydrogen bond donor (like an -OH or -NH group) but its oxygen atoms can accept hydrogen bonds from protic solvents (e.g., water, ethanol). This interaction contributes to its slight solubility in such solvents.

-

Solvent Choice Causality:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar benzene ring and alkyl chains. Solubility is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have polar groups but no hydrogen bond donors. They can engage in dipole-dipole interactions with the aldehyde and ether groups, making them effective solvents for this compound.[8]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ether and aldehyde oxygens. While this enhances solubility compared to nonpolar solvents, the large nonpolar backbone of the molecule limits its miscibility, especially in water.[7]

-

Experimental Solubility Analysis

A systematic approach to determining solubility is crucial for practical applications. This typically involves a qualitative assessment followed by quantitative measurements for key solvent systems.

Qualitative Solubility Workflow

A qualitative analysis provides rapid insights into the functional groups and general characteristics of an unknown compound by testing its solubility in a sequence of reagents.[9][10][11] For this compound, this workflow helps confirm its neutral character.

Caption: Decision workflow for qualitative solubility testing.

Quantitative Solubility Data Summary

While comprehensive quantitative data across all solvents requires experimental determination, the following table summarizes known values and strong predictions based on the compound's structure.

| Solvent | Solvent Type | Predicted/Known Solubility | Rationale / Reference |

| Water | Polar Protic | 1.9 mg/mL (low) | Experimental value.[1] Limited by large nonpolar region. |